molecular formula C21H21F3N4O2 B2855050 N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251677-97-0

N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2855050
CAS No.: 1251677-97-0
M. Wt: 418.42
InChI Key: GCRLLPFMDRTJMS-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the naphthyridine core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the trifluoromethoxy group: This is achieved through nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.

    Amidation: The final step involves the formation of the carboxamide group through reactions with diethylamine and other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the methyl group.

    N,N-diethyl-7-methyl-4-((4-methoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

N,N-diethyl-7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(11-6-13(3)26-19)18(17)27-14-7-9-15(10-8-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRLLPFMDRTJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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